Cas no 2228382-93-0 (3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid)

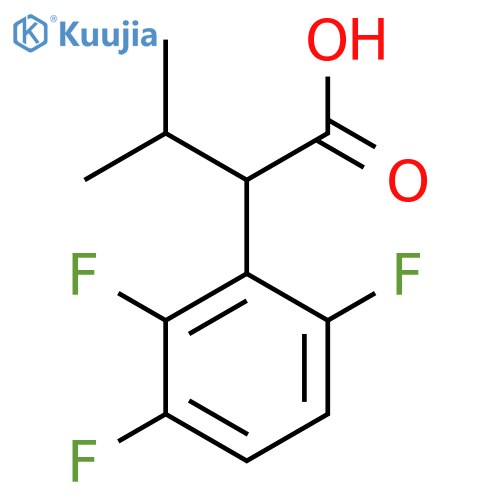

2228382-93-0 structure

商品名:3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid

- 2228382-93-0

- EN300-1792173

-

- インチ: 1S/C11H11F3O2/c1-5(2)8(11(15)16)9-6(12)3-4-7(13)10(9)14/h3-5,8H,1-2H3,(H,15,16)

- InChIKey: KIEKDAFNIDYGAO-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=C(C=1C(C(=O)O)C(C)C)F)F

計算された属性

- せいみつぶんしりょう: 232.07111408g/mol

- どういたいしつりょう: 232.07111408g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 37.3Ų

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1792173-10.0g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 10g |

$4606.0 | 2023-06-03 | ||

| Enamine | EN300-1792173-0.1g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 0.1g |

$943.0 | 2023-09-19 | ||

| Enamine | EN300-1792173-5.0g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 5g |

$3105.0 | 2023-06-03 | ||

| Enamine | EN300-1792173-0.05g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 0.05g |

$900.0 | 2023-09-19 | ||

| Enamine | EN300-1792173-0.5g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 0.5g |

$1027.0 | 2023-09-19 | ||

| Enamine | EN300-1792173-1g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 1g |

$1070.0 | 2023-09-19 | ||

| Enamine | EN300-1792173-5g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 5g |

$3105.0 | 2023-09-19 | ||

| Enamine | EN300-1792173-2.5g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 2.5g |

$2100.0 | 2023-09-19 | ||

| Enamine | EN300-1792173-10g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 10g |

$4606.0 | 2023-09-19 | ||

| Enamine | EN300-1792173-1.0g |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid |

2228382-93-0 | 1g |

$1070.0 | 2023-06-03 |

3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

2228382-93-0 (3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量